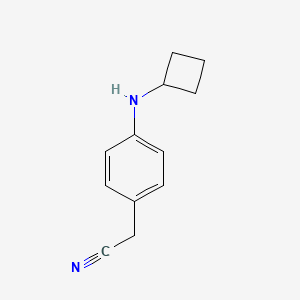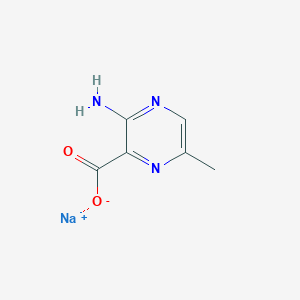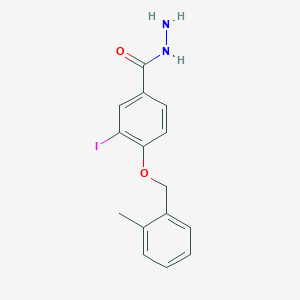
3-Iodo-4-((2-methylbenzyl)oxy)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-4-((2-methylbenzyl)oxy)benzohydrazide is a chemical compound with a molecular weight of 382.2 g/mol. It is known for its unique blend of reactivity and selectivity, making it a valuable asset for advanced research and various applications .
Métodos De Preparación
The synthesis of 3-Iodo-4-((2-methylbenzyl)oxy)benzohydrazide involves several steps. One common method includes the reaction of 3-iodo-4-hydroxybenzohydrazide with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
3-Iodo-4-((2-methylbenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
3-Iodo-4-((2-methylbenzyl)oxy)benzohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-Iodo-4-((2-methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
3-Iodo-4-((2-methylbenzyl)oxy)benzohydrazide can be compared with other similar compounds such as:
2-Iodo-3-methylbenzoic acid: This compound shares structural similarities but differs in its functional groups and reactivity.
4-Iodo-3-methylbenzoic acid: Another structurally related compound with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and selectivity, making it a valuable tool in various research and industrial applications .
Propiedades
Fórmula molecular |
C15H15IN2O2 |
|---|---|
Peso molecular |
382.20 g/mol |
Nombre IUPAC |
3-iodo-4-[(2-methylphenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C15H15IN2O2/c1-10-4-2-3-5-12(10)9-20-14-7-6-11(8-13(14)16)15(19)18-17/h2-8H,9,17H2,1H3,(H,18,19) |
Clave InChI |
RBAOKYJQGRDREH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)NN)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Nitrobenzyl)-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13010644.png)

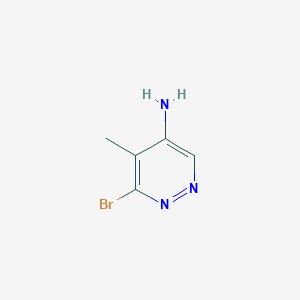
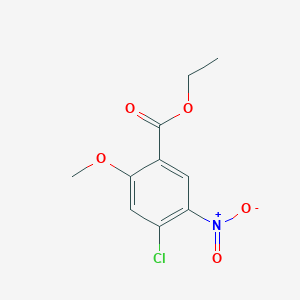

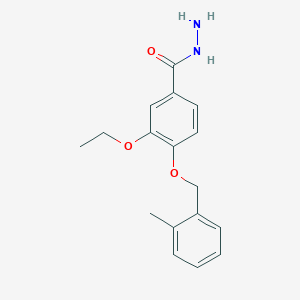
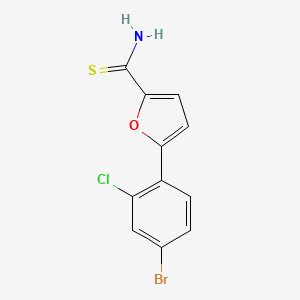
![6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13010683.png)
![(1R,5S)-2-Azabicyclo[3.1.0]hexane](/img/structure/B13010685.png)
![4-methoxy-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13010695.png)

